molecular formula C13H12N4O2S B257101 7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B257101
M. Wt: 288.33 g/mol
InChI Key: WUQFPETUKFBQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways and enzymes involved in cellular processes such as apoptosis, inflammation, and glucose metabolism.
Biochemical and Physiological Effects
Studies have shown that 7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve glucose tolerance in diabetic mice. In addition, it has been demonstrated to have herbicidal and insecticidal effects on various plant and insect species.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its diverse range of potential applications. However, one limitation is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

Future research on 7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one could focus on elucidating its exact mechanism of action, exploring its potential as a therapeutic agent in various disease models, optimizing its synthesis method to improve its yield and solubility, and investigating its potential as a candidate for OLEDs and other electronic applications. Additionally, further studies could be conducted to evaluate its herbicidal and insecticidal properties in different plant and insect species.
In conclusion, 7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound with diverse potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel therapeutic agents, agricultural products, and electronic materials.

Synthesis Methods

The synthesis of 7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 4-ethoxyaniline with thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then reacted with methyl chloroformate to yield the final product. The reaction scheme is shown below:

Scientific Research Applications

7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic activities. In agriculture, it has been demonstrated to possess herbicidal and insecticidal properties. In materials science, it has been explored as a potential candidate for organic light-emitting diodes (OLEDs) due to its high thermal stability and electron transport properties.

properties

Product Name

7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C13H12N4O2S/c1-3-19-10-6-4-9(5-7-10)11-16-17-12(18)8(2)14-15-13(17)20-11/h4-7H,3H2,1-2H3

InChI Key

WUQFPETUKFBQLU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=NN=C3S2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=NN=C3S2)C

Origin of Product

United States

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